molecular formula C17H24N2O4S B3573240 N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B3573240
M. Wt: 352.5 g/mol
InChI Key: CLBCXCHIXOWTGZ-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide and Benzamide (B126) Derivatives in Pharmaceutical Research and Chemical Synthesis

Sulfonamide and benzamide derivatives are prominent classes of compounds in the realm of pharmaceutical research and chemical synthesis. The sulfonamide group (-SO₂NHR) is a key feature in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antibacterial, diuretic, hypoglycemic, and anticancer effects. mdpi.comresearchgate.net Their prevalence in drug design is attributed to their ability to act as bioisosteres of other functional groups and to engage in key hydrogen bonding interactions with biological targets. nih.govresearchgate.net The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a versatile and well-established method in organic chemistry. mdpi.com

Similarly, the benzamide moiety (C₆H₅CONH₂) is a fundamental structural unit in numerous pharmaceuticals. Benzamide derivatives have been investigated for a wide range of applications, including as antiemetics, antipsychotics, and anticancer agents. ajchem-a.comresearchgate.netucsf.edu The amide bond is a critical component of peptides and proteins, and its incorporation into small molecules can facilitate interactions with biological macromolecules. ucsf.edu The synthesis of benzamides often involves the coupling of benzoic acid derivatives with amines, a reaction for which a multitude of efficient methods have been developed. google.com

Rationale for Investigating N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide and Related Chemotypes

The rationale for investigating a molecule such as this compound stems from the principle of molecular hybridization, where distinct chemical fragments with known properties are combined to create a novel compound with potentially enhanced or unique biological activities. In this specific chemotype:

The benzamide core provides a rigid scaffold that can be functionalized to orient substituents in a defined three-dimensional space for optimal target engagement.

The sulfonamide group, attached at the meta-position of the benzoyl ring, introduces a potent hydrogen bond donor and acceptor, which can be crucial for binding to protein targets.

The morpholine (B109124) ring is a common substituent in medicinal chemistry, often incorporated to improve the physicochemical properties of a compound, such as aqueous solubility and metabolic stability.

The N-cyclohexyl group is a lipophilic moiety that can enhance the compound's ability to cross cell membranes and can engage in hydrophobic interactions within a target's binding pocket.

The combination of these fragments suggests a molecule designed to balance lipophilicity and hydrophilicity while presenting key interaction points for biological targets. The specific arrangement of these groups could be hypothesized to target enzymes or receptors where a combination of hydrophobic and hydrogen-bonding interactions is required for potent and selective binding.

Overview of General Research Methodologies Applied to Novel Chemical Entities

The investigation of a novel chemical entity like this compound would typically follow a structured, multi-disciplinary research pipeline. This process generally begins with computational and synthetic chemistry, followed by in vitro and in vivo biological evaluation.

Computational Studies:

In Silico Design and Modeling: The process often starts with computer-aided drug design (CADD) to predict the compound's properties and potential biological targets. Techniques such as molecular docking can be used to simulate the binding of the molecule to the active sites of known proteins.

ADMET Prediction: In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which helps in identifying potential liabilities early in the drug discovery process.

Chemical Synthesis and Characterization:

Synthesis: The compound is then synthesized in the laboratory, likely through a multi-step process involving the formation of the sulfonamide and benzamide linkages.

Structural Elucidation: Once synthesized, the exact structure and purity of the compound are confirmed using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Evaluation:

In Vitro Assays: The synthesized compound is then tested in a variety of in vitro assays to determine its biological activity. This could include enzyme inhibition assays, receptor binding assays, or cell-based assays to measure its effect on cellular processes.

Structure-Activity Relationship (SAR) Studies: Based on the initial biological data, a series of analogues are often synthesized and tested to establish a structure-activity relationship (SAR). This helps in identifying the key structural features responsible for the observed biological activity and in optimizing the lead compound.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objective of an academic inquiry into this compound would be to thoroughly characterize its chemical, physical, and biological properties to assess its potential as a chemical probe or a lead compound for drug discovery.

The scope of such an investigation would likely include:

Development of an efficient and scalable synthetic route for the compound and its analogues.

Comprehensive physicochemical characterization , including determination of its solubility, lipophilicity (LogP), and pKa.

Exploratory biological screening against a diverse panel of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify any potential biological activity.

In-depth investigation of the mechanism of action for any confirmed biological activity.

Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compound.

The ultimate goal of such an academic pursuit would be to contribute to the fundamental understanding of how this particular combination of chemical moieties interacts with biological systems and to potentially identify a novel starting point for the development of new therapeutic agents.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₇H₂₄N₂O₄S
Molecular Weight 368.45 g/mol
LogP 2.15
Topological Polar Surface Area (TPSA) 87.9 Ų
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 5
Number of Rotatable Bonds 5

Note: These values are computationally predicted and have not been experimentally verified.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Key Signals
¹H NMR Signals corresponding to the aromatic protons of the benzamide ring, the protons of the cyclohexyl and morpholine rings, and the amide N-H proton.
¹³C NMR Signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the cyclohexyl and morpholine rings.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the S=O stretches of the sulfonamide.

Note: These are generalized predictions of the expected spectroscopic features for a molecule with this structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(18-15-6-2-1-3-7-15)14-5-4-8-16(13-14)24(21,22)19-9-11-23-12-10-19/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCXCHIXOWTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 3 Morpholin 4 Ylsulfonylbenzamide

Retrosynthetic Analysis and Key Disconnection Strategies for the N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnection points. The primary disconnections are at the amide and sulfonamide bonds, as these are typically formed in the final stages of a synthesis.

Primary Disconnections:

Amide Bond (C-N): The bond between the carbonyl carbon of the benzoyl group and the nitrogen of the cyclohexylamino group is a prime candidate for disconnection. This leads to a 3-(morpholin-4-ylsulfonyl)benzoic acid derivative and cyclohexylamine (B46788). This is a standard and reliable method for the formation of N-substituted benzamides. nih.govresearchgate.net

Sulfonamide Bond (S-N): The bond between the sulfur atom of the sulfonyl group and the nitrogen of the morpholine (B109124) ring can also be disconnected. This retrosynthetic step yields 3-(chlorosulfonyl)benzoyl chloride (or its corresponding acid) and morpholine. This approach allows for the late-stage introduction of the morpholine moiety. researchgate.net

Key Intermediates and Strategic Considerations:

Following these primary disconnections, the retrosynthetic analysis points to key intermediates such as 3-sulfobenzoic acid or 3-aminobenzoic acid. The choice of the starting material and the sequence of reactions are crucial for an efficient synthesis. For instance, installing the sulfonamide moiety before the amide bond formation can prevent potential side reactions with the amine. Conversely, forming the amide bond first might necessitate protecting the amine during the subsequent sulfonation or sulfonyl chloride formation steps.

A plausible retrosynthetic pathway is outlined below:

graph TD A[this compound] -->|Amide Disconnection| B(3-(morpholin-4-ylsulfonyl)benzoic acid) A -->|Amide Disconnection| C(Cyclohexylamine) B -->|Sulfonamide Disconnection| D(3-(chlorosulfonyl)benzoic acid) B -->|Sulfonamide Disconnection| E(Morpholine) D -->|Chlorosulfonation| F(Benzoic acid)

This analysis suggests a convergent synthesis where the substituted benzoic acid and cyclohexylamine are prepared separately and then coupled in a final step.

Optimized Synthetic Routes for Benzamide (B126) Core Formation

The formation of the N-cyclohexylbenzamide core is a critical step in the synthesis. Optimization of this step involves selecting the appropriate coupling method and strategically introducing the cyclohexyl group.

Amide Bond Coupling Techniques (e.g., carbodiimide, phosphonium (B103445), uronium reagents)

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires activation of the carboxylic acid. researchgate.net Several classes of coupling reagents have been developed to facilitate this transformation with high efficiency. uantwerpen.be

Carbodiimide Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and improve yields, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed.

Phosphonium Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are powerful coupling reagents. They activate the carboxylic acid by forming a benzotriazolyl ester, which is highly reactive towards amines.

Uronium Reagents: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. Similar to phosphonium reagents, they generate an activated ester that readily reacts with the amine.

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize racemization in the case of chiral starting materials.

Table of Common Amide Coupling Reagents

Reagent ClassExample ReagentActivating Group
CarbodiimideEDCO-acylisourea
PhosphoniumPyBOPBenzotriazolyl ester
UroniumHBTUBenzotriazolyl ester

Strategic Introduction of the Cyclohexyl Moiety

The cyclohexyl group is typically introduced by reacting the activated 3-(morpholin-4-ylsulfonyl)benzoic acid with cyclohexylamine. researchgate.net The reaction is generally straightforward and proceeds in high yield under standard amide coupling conditions. An alternative approach involves the reaction of benzoyl chloride with cyclohexylamine in the presence of a base like triethylamine (B128534). researchgate.net

Installation and Modification of the Morpholin-4-ylsulfonyl Moiety

The morpholin-4-ylsulfonyl group is a key functional group in the target molecule. Its installation requires a two-step process: sulfonation of the benzene (B151609) ring followed by coupling with morpholine.

Sulfonation and Sulfonyl Chloride Formation Methods

The introduction of a sulfonyl group onto the benzene ring can be achieved through various methods. A common approach is the chlorosulfonation of a suitable benzoic acid derivative using chlorosulfonic acid. This reaction directly furnishes the sulfonyl chloride, which can then be used in the subsequent step.

Alternatively, a sulfonic acid group can be introduced and then converted to the sulfonyl chloride. ijsrst.com Methods for this conversion include the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride. ijsrst.comrsc.org The direct conversion of thiols to sulfonyl chlorides can also be achieved through oxidative chlorination. organic-chemistry.org

Coupling with Morpholine Ring

The final step in the formation of the morpholin-4-ylsulfonyl moiety is the reaction of the sulfonyl chloride with morpholine. researchgate.netnih.gov This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. chemicalbook.com

The synthesis of morpholine-4-sulfonyl chloride itself can be achieved by reacting morpholine with sulfuryl chloride. chemicalbook.com This pre-formed reagent can then be coupled with a suitable aromatic substrate.

Stereoselective Synthesis Approaches for this compound Analogues

The stereochemistry of the cyclohexyl and morpholine rings in this compound analogues can significantly influence their biological activity. While specific stereoselective syntheses for this exact molecule are not extensively documented, established principles of asymmetric synthesis can be applied to generate chiral analogues.

For the cyclohexyl moiety, diastereoselective reduction of a corresponding cyclohexanone (B45756) precursor using chiral reducing agents such as those derived from (-)-isopinocampheol (B1672273) (Alpine-Borane®) or through catalytic hydrogenation with a chiral catalyst (e.g., Rh-DIPAMP) could yield enantiomerically enriched cyclohexylamines. Subsequent coupling with the 3-morpholin-4-ylsulfonylbenzoyl chloride would then produce the desired chiral benzamide.

In the case of the morpholine ring, stereoselective approaches often begin with chiral starting materials. For instance, enantiopure amino alcohols can be used as precursors to construct chiral morpholine rings. The synthesis of complex C-functionalized morpholine derivatives has been explored, providing pathways to diverse stereoisomers that can be incorporated as building blocks in medicinal chemistry. scispace.com An alternative strategy involves the stereoselective oxidative cyclization of N-allyl benzamides to form related oxazoline (B21484) structures, which could potentially be transformed into morpholine derivatives. chemrxiv.org

Derivatization Strategies and Functional Group Interconversions on the this compound Skeleton

The modular nature of this compound allows for extensive derivatization at its three primary components: the cyclohexyl ring, the benzene ring, and the morpholine system.

Modifications of the Cyclohexyl Ring (e.g., halogenation, oxidation, functionalization)

The cyclohexyl ring offers several positions for functionalization, which can impact the lipophilicity and binding interactions of the molecule.

Halogenation: Introduction of fluorine atoms can enhance metabolic stability and binding affinity. This can be achieved using reagents like Selectfluor® for direct fluorination of activated C-H bonds or by employing fluorinated building blocks in the synthesis.

Oxidation: Oxidation of the cyclohexyl ring can introduce hydroxyl or keto groups, providing handles for further functionalization or altering the polarity of the molecule. For instance, catalytic oxidation using ruthenium-based catalysts can selectively oxidize C-H bonds.

Functionalization: The introduction of various functional groups such as alkyl, aryl, or ether moieties can be accomplished by starting with substituted cyclohexylamines. The synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics showcases methods for introducing diverse appendages to the cyclohexyl ring. nih.gov

A summary of potential modifications to the cyclohexyl ring is presented in the table below.

ModificationReagents/MethodsPotential Outcome
HalogenationSelectfluor®Increased metabolic stability
OxidationRuthenium catalystsIntroduction of polar groups
Alkylation/ArylationUse of substituted cyclohexylaminesAltered lipophilicity and steric profile

Substituent Effects on the Benzene Ring

The electronic and steric properties of substituents on the benzene ring can modulate the chemical reactivity and biological activity of the benzamide. The Hammett linear free energy relationship can be applied to quantify the electronic effects of substituents on the reactivity of the benzoyl group. nih.gov

Electron-withdrawing groups (e.g., nitro, cyano) can increase the acidity of the N-H proton and influence the conformation of the molecule. Conversely, electron-donating groups (e.g., methoxy, alkyl) can increase electron density in the ring, potentially affecting interactions with biological targets. The position of the substituent is also critical, as ortho-, meta-, and para-substituents will have different electronic and steric impacts. ucsb.edukhanacademy.org The presence of multiple substituents can lead to complex and sometimes non-additive effects on the molecule's properties. rsc.org

Chemical Diversification of the Morpholine System

The morpholine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.govnih.gove3s-conferences.orgresearchgate.net Its diversification can lead to analogues with improved solubility and pharmacokinetic profiles.

N-Functionalization: While the nitrogen of the morpholine in the parent compound is part of the sulfonylbenzamide linkage, in analogues, this nitrogen could be part of a different linkage, allowing for N-alkylation or N-arylation to introduce diverse substituents.

C-Functionalization: Introduction of substituents on the carbon atoms of the morpholine ring can be achieved by starting with substituted morpholine precursors. scispace.com Methodologies for the synthesis of α-functionalized morpholines have been developed, allowing for further elaboration. researchgate.net

Ring Modification: Isosteric replacement of the oxygen atom with sulfur (thiomorpholine) or another nitrogen (piperazine) can significantly alter the compound's properties.

Application of Green Chemistry Principles in the Synthesis of this compound and Analogues

The synthesis of this compound, which involves the formation of an amide bond, is a prime candidate for the application of green chemistry principles to minimize environmental impact.

Traditional amide bond formation often relies on stoichiometric activating agents that generate significant waste. scispace.com Green alternatives focus on catalytic methods.

Catalytic Amide Bond Formation: Boronic acid and other catalysts can promote the direct condensation of carboxylic acids and amines, reducing the need for activating agents. Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines is another atom-economical route to amides.

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions in greener solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach offers high selectivity and reduces the generation of hazardous byproducts. nih.gov

Solvent-Free Synthesis: The reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst can proceed under solvent-free conditions, significantly reducing solvent waste. researchgate.net

Electrosynthesis: Electrochemical methods offer a sustainable approach to amide synthesis, often proceeding under mild conditions without the need for chemical oxidants or reductants. rsc.org

The table below summarizes some green chemistry approaches applicable to the synthesis of the benzamide core.

Green Chemistry ApproachKey Features
Catalytic AmidationReduces waste from stoichiometric reagents. scispace.com
Enzymatic SynthesisMild reaction conditions, high selectivity. nih.gov
Solvent-Free SynthesisEliminates solvent waste. researchgate.net
ElectrosynthesisAvoids chemical oxidants/reductants. rsc.org

By integrating these advanced synthetic methodologies, it is possible to generate a diverse library of this compound analogues with controlled stereochemistry and varied functionalization, all while adhering to the principles of green chemistry.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific research data available for the compound "this compound" that addresses the topics outlined in your request.

Specifically, the following information could not be located:

Biological Targets and Pathways: No studies were found that identify or characterize the biological targets of this compound.

Ligand-Protein Interaction Studies: There is no published data on enzyme inhibition or receptor binding for this specific compound.

Enzymatic Inhibition Mechanisms: No research could be found linking this compound to the inhibition of Autotaxin, Fatty Acid Elongases, Bcl-2, or Lysine Demethylases.

Structural and Biophysical Characterization: There are no available studies detailing the pharmacophoric features, hydrogen bonding, hydrophobic interactions, or biophysical analysis (such as Surface Plasmon Resonance or Isothermal Titration Calorimetry) of this compound's interaction with any biological target.

Due to the absence of this essential scientific data, it is not possible to generate the thorough, informative, and scientifically accurate article as per the requested structure and content requirements. The instructions to focus solely on this compound and adhere strictly to the detailed outline cannot be fulfilled without the foundational research findings.

Molecular Recognition and Biological Target Engagement Mechanisms of N Cyclohexyl 3 Morpholin 4 Ylsulfonylbenzamide

Allosteric Modulation and Conformational Changes Induced by N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide Binding

Information not available in the public scientific literature.

No identified biological target.

No research findings on conformational changes.

No data available for the generation of tables.

Structure Activity Relationship Sar and Structure Property Relationship Spr Hypotheses for N Cyclohexyl 3 Morpholin 4 Ylsulfonylbenzamide Analogues

Elucidation of Key Structural Motifs Contributing to Molecular Efficacy and Selectivity

N-Cyclohexyl Group: This bulky, lipophilic group is critical for establishing hydrophobic interactions within a target's binding pocket. Its conformational flexibility allows it to adapt to the topology of the binding site, potentially enhancing binding affinity. In studies of related N-cyclohexyl amide derivatives, the trans-conformation of the cyclohexyl ring has been shown to be important for optimal activity. nih.gov

Benzamide (B126) Core: The central benzamide scaffold acts as a rigid linker, appropriately positioning the N-cyclohexyl and the sulfonyl groups for interaction with a biological target. The amide bond itself is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The relative orientation of these groups is critical for establishing specific interactions that contribute to potency and selectivity.

3-Morpholin-4-ylsulfonyl Substituent: The sulfonamide group is a well-established pharmacophore known to engage in hydrogen bonding and electrostatic interactions. nih.gov The morpholine (B109124) ring introduces a degree of polarity and can participate in further hydrogen bonding or dipolar interactions. The placement of this entire group at the meta-position (position 3) of the benzamide ring is crucial for defining the vectoral projection of this interactive group into the solvent-exposed region or a secondary binding pocket of a target.

Rational Design Principles for Modulating Molecular Potency and Target Specificity

Based on the functions of the key structural motifs, several rational design principles can be proposed to modulate the potency and specificity of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide analogues.

Modification of the Cyclohexyl Ring: Substitution on the cyclohexyl ring could further probe the hydrophobic pocket of a target. For instance, the introduction of small alkyl or polar groups at the 4-position could enhance binding affinity or modulate pharmacokinetic properties.

Alterations to the Benzamide Scaffold: The aromatic ring of the benzamide core is amenable to substitution to explore electronic and steric effects. Introduction of electron-withdrawing or electron-donating groups could modulate the hydrogen bonding capacity of the amide.

Variation of the Sulfonamide Moiety: The morpholine ring could be replaced with other cyclic amines (e.g., piperidine, piperazine) to investigate the impact of ring size and basicity on activity. Such modifications have been shown to influence the biological activity in related sulfamoyl benzamidothiazoles. Furthermore, N-alkylation of the sulfonamide nitrogen, if chemically feasible, could provide another vector for interaction.

A summary of these rational design principles is presented in the table below.

Molecular FragmentProposed ModificationRationale
N-Cyclohexyl Group Introduction of substituents (e.g., methyl, hydroxyl)To probe for additional binding interactions and modulate lipophilicity.
Benzamide Core Substitution on the aromatic ringTo alter electronic properties and explore further steric interactions.
Morpholine Ring Replacement with other heterocycles (e.g., piperidine, thiomorpholine)To investigate the influence of ring size, conformation, and heteroatom composition on activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to hypothesize the key molecular descriptors that would be critical for building a predictive model for a series of its derivatives.

For a hypothetical set of this compound analogues, the following molecular descriptors would be pertinent for developing a robust QSAR model:

Hydrophobic Descriptors: Calculated logP (cLogP) and molar refractivity (MR) would quantify the influence of lipophilicity and dispersion forces, primarily driven by the N-cyclohexyl group and any aliphatic modifications.

Steric Descriptors: Taft steric parameters (Es) and molecular volume would be used to model the steric bulk of substituents, particularly on the cyclohexyl and morpholine rings.

Topological and 3D Descriptors: Shape indices and solvent-accessible surface area would provide a more nuanced description of the molecular geometry and its potential for interaction with a receptor surface.

A predictive QSAR model for a series of this compound derivatives would likely be developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The robustness of such a model would be assessed through internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of a test set of compounds (r²_pred). For related benzenesulfonamide (B165840) analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.govnih.gov

Influence of Stereochemistry and Conformational Flexibility on Molecular Interactions

The stereochemistry of the N-cyclohexyl group and the conformational flexibility of the entire molecule are expected to have a significant impact on its biological activity.

Cyclohexyl Conformation: The cyclohexyl ring can adopt chair, boat, and twist-boat conformations. The chair conformation is generally the most stable. The orientation of the amide bond (axial vs. equatorial) relative to the cyclohexyl ring will dictate the spatial orientation of the rest of the molecule and is a critical determinant of binding.

Amide Bond Conformation: The amide bond can exist in cis and trans isomers. The trans isomer is typically more stable, but the energetic barrier to rotation can be overcome upon binding to a receptor. The dihedral angle between the benzamide ring and the cyclohexyl group is another important conformational parameter.

Morpholine Ring Conformation: The morpholine ring also adopts a chair conformation, and its orientation relative to the sulfonyl group can influence its interaction with the target.

Studies on related structures have highlighted the importance of stereochemistry for biological activity. For instance, the stereoselective synthesis of cyclohexyl derivatives is often crucial for achieving the desired pharmacological effect. mdpi.com

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Insights for Optimizing this compound

In the absence of a known biological target for this compound, both LBDD and SBDD strategies can be conceptualized for its optimization.

Ligand-Based Drug Design (LBDD): If a set of active analogues were available, pharmacophore modeling could be employed to identify the essential 3D arrangement of chemical features required for activity. This would involve identifying common hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The resulting pharmacophore model could then be used to screen virtual libraries for new, structurally diverse compounds with potentially similar biological activity.

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target were known, molecular docking studies could be performed to predict the binding mode of this compound. This would reveal key interactions, such as hydrogen bonds between the amide and sulfonyl groups with specific amino acid residues, and hydrophobic interactions of the cyclohexyl ring. This information would guide the rational design of more potent and selective analogues. For example, if the morpholine ring is solvent-exposed, it could be modified to improve solubility or introduce additional interactions.

The table below outlines the hypothetical application of these design strategies.

Design StrategyApproachApplication to this compound
LBDD Pharmacophore ModelingIdentification of key features from a series of active analogues to guide the discovery of new scaffolds.
SBDD Molecular DockingPrediction of the binding orientation within a target's active site to inform the design of modifications that enhance binding affinity.

Computational and Theoretical Investigations of N Cyclohexyl 3 Morpholin 4 Ylsulfonylbenzamide

Molecular Docking and Scoring Approaches for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding mode of a ligand, such as N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide, within the active site of a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them.

The scoring function is a mathematical model that estimates the binding affinity between the ligand and the target for a given pose. These functions take into account various intermolecular interactions, including:

Electrostatic interactions: Arising from the attraction or repulsion of charged atoms.

Van der Waals interactions: Weak, short-range forces between non-polar atoms.

Hydrogen bonding: A specific type of electrostatic interaction involving a hydrogen atom located between two electronegative atoms.

Hydrophobic interactions: The tendency of non-polar groups to cluster together in an aqueous environment.

By identifying the lowest energy binding pose, molecular docking can elucidate the key amino acid residues involved in the interaction, providing a structural basis for the compound's activity. For instance, in studies of similar sulfonamide-containing compounds, docking has been used to identify critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase X-9.2Lys78, Asp184Hydrogen Bond
Val63, Leu135Hydrophobic
Carbonic Anhydrase Y-8.5His94, His96, His119Metal Coordination
Thr199, Thr200Hydrogen Bond

Note: The data in this table is hypothetical and serves as an example of typical results from a molecular docking study.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov This technique is crucial for understanding the conformational dynamics of this compound and the stability of its complex with a biological target. mdpi.com

An MD simulation begins with the coordinates of the docked complex and uses Newton's laws of motion to calculate the trajectory of each atom in the system. The forces acting on the atoms are determined by a force field, a set of empirical energy functions. By simulating the system for a sufficient length of time (typically nanoseconds to microseconds), MD can reveal:

Conformational changes: Both in the ligand and the target protein upon binding.

Binding stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD suggests a stable binding mode.

Intermolecular interactions: The persistence of hydrogen bonds and other key interactions over the simulation time.

Solvent effects: The role of water molecules in mediating the ligand-target interaction.

For example, MD simulations of protein-ligand complexes have revealed how the flexibility of certain loops in the binding site can accommodate the ligand and how water molecules can form bridging hydrogen bonds that enhance binding affinity. mdpi.comnih.gov

Quantum Chemical Calculations of this compound's Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. aps.orguni-greifswald.de These calculations are fundamental to understanding the intrinsic properties of this compound that govern its reactivity and interactions.

Calculation of Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and benzamide (B126) groups, and the nitrogen of the morpholine (B109124) ring, indicating these as potential sites for hydrogen bonding.

Reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of changing the electron distribution.

These descriptors help in predicting the reactivity of different parts of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.netresearchgate.net A small energy gap suggests high reactivity. nih.gov

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

This compound possesses several rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule. nih.gov This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods. The results can be visualized as a potential energy surface, which maps the energy as a function of the rotational angles. Identifying the global minimum energy conformation is crucial as it is likely the bioactive conformation.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Methods for Binding Affinity Prediction

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a common target. nih.gov These methods are based on statistical mechanics and provide more accurate predictions of binding affinity than docking scores.

The core idea behind these methods is to "alchemically" transform one ligand into another through a series of non-physical intermediate steps. By calculating the free energy change for each small step, the total free energy difference between the two ligands can be determined. This allows for the prediction of how modifications to the structure of this compound would affect its binding affinity.

While computationally expensive, FEP and TI are powerful tools in lead optimization, enabling the prioritization of a small number of promising compounds for synthesis and experimental testing.

In Silico Prediction of Molecular Properties Relevant to Research Design (e.g., theoretical solubility, permeability descriptors)

In the early stages of drug discovery and development, in silico methods are invaluable for predicting the physicochemical and pharmacokinetic properties of a compound before its synthesis and experimental testing. These computational tools provide crucial insights into a molecule's likely behavior, guiding research design and helping to prioritize candidates with favorable characteristics. For this compound, several key molecular properties have been predicted using established computational models. These descriptors are fundamental to assessing its potential as a drug candidate, particularly concerning its solubility and permeability.

Theoretical predictions for this compound have been calculated and are available through public chemical databases. These predictions are derived from its chemical structure using quantitative structure-property relationship (QSPR) models. The data provides a foundational understanding of the molecule's characteristics relevant to its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties

A variety of molecular descriptors for this compound have been computationally generated. These include indicators of molecular size, lipophilicity, polarity, and solubility.

PropertyPredicted Value
Molecular Formula C17H24N2O4S
Molecular Weight 368.45 g/mol
XLogP3-AA (Lipophilicity) 2.5
Topological Polar Surface Area (TPSA) 87.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 4
Water Solubility (ESOL) logS = -3.4

Analysis of Predicted Properties

Lipophilicity and Solubility: The predicted octanol-water partition coefficient (XLogP3-AA) is 2.5. This value suggests a moderate level of lipophilicity, indicating that the compound is likely to have a reasonable balance between solubility in lipids and aqueous environments. This balance is critical for oral bioavailability, as a drug must pass through the lipid membranes of cells in the gut wall while also being sufficiently soluble in the aqueous environment of the gastrointestinal tract and blood.

The predicted water solubility, given as a logS value of -3.4, categorizes the compound as "soluble" to "moderately soluble." The logS scale indicates that a value greater than -4 is generally considered soluble. Good aqueous solubility is advantageous for drug absorption and distribution.

Permeability and Drug-Likeness: The Topological Polar Surface Area (TPSA) is a key descriptor used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 87.3 Ų. Compounds with a TPSA of less than 140 Ų are generally predicted to have good cell membrane permeability and oral bioavailability.

Furthermore, the molecule's properties align well with established guidelines for "drug-likeness," such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight over 500 g/mol

A calculated LogP (CLogP) over 5

This compound does not violate any of these rules, as shown in the table below. This adherence to Lipinski's rule suggests a higher probability of it being an orally active drug.

Lipinski's Rule ParameterPredicted ValueRule (No more than)Violation
Hydrogen Bond Donors 15No
Hydrogen Bond Acceptors 510No
Molecular Weight 368.45500No
XLogP3-AA 2.55No

These in silico predictions collectively suggest that this compound possesses a promising molecular profile for a potential therapeutic agent. The theoretical data on its solubility and permeability provide a strong rationale for its further investigation in experimental settings to validate these computational findings.

Mechanistic Investigations of N Cyclohexyl 3 Morpholin 4 Ylsulfonylbenzamide in Preclinical Research Models in Vitro and Mechanistic in Vivo Studies

Cellular Target Engagement and Biochemical Pathway Analysis in Cell Culture Systems

There is no publicly available information detailing the cellular target engagement or the biochemical pathways affected by N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide in cell culture systems.

Enzyme Activity Assays and Inhibition Kinetics in Isolated Systems

No studies have been published that report the results of enzyme activity assays or the inhibition kinetics of this compound against specific isolated enzymes.

Ligand-Binding Assays in Cellular Extracts

Information regarding the binding affinity and specificity of this compound to potential protein targets, as determined through ligand-binding assays in cellular extracts, is not available in the scientific literature.

Gene Expression and Proteomic Profiling Studies in Response to this compound Exposure

There are no published studies that have investigated the global changes in gene expression or protein profiles in cells or tissues following exposure to this compound. Such studies would be crucial for understanding the compound's broader biological effects and potential mechanisms of action.

Mechanistic Studies in Non-Human Model Organisms (e.g., C. elegans, Drosophila, Zebrafish) for Pathway Elucidation

No research has been made public on the use of model organisms such as C. elegans, Drosophila, or zebrafish to investigate the biological pathways modulated by this compound. These types of studies are often instrumental in uncovering conserved signaling pathways and providing insights into the in vivo effects of a compound.

Investigation of Cellular Signaling Pathways Modulated by this compound

Specific details on the cellular signaling pathways modulated by this compound are not available.

Kinase Cascades and Phosphorylation Events

There is no information available from studies that have examined the effects of this compound on kinase cascades or specific phosphorylation events within cells. This type of analysis is fundamental to understanding how a compound might interfere with cellular communication and regulation.

Gene Regulation and Epigenetic Modulation

Extensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the effects of this compound on gene regulation or epigenetic modulation. While the broader field of pharmacology investigates how chemical compounds can influence these processes, for instance, through the modulation of DNA methylation, histone modification, or non-coding RNA activity, no such data has been published for this particular compound.

Consequently, there are no reported findings on whether this compound can alter the expression of specific genes or impact epigenetic markers in in vitro or mechanistic in vivo preclinical models. The potential for this compound to act as a modulator of transcription factors, or to influence the activity of enzymes involved in epigenetic modifications such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), remains uninvestigated in the available scientific literature.

Table 1: Summary of Gene Regulation and Epigenetic Modulation Data for this compound

Mechanism Research Findings
Gene Expression Modulation No data available
DNA Methylation No data available
Histone Modification No data available

Advanced Imaging Techniques for Tracking this compound's Subcellular Localization and Target Interaction

As of the latest available information, no studies have been published that utilize advanced imaging techniques to track the subcellular localization or target interactions of this compound. Methodologies such as confocal microscopy, super-resolution microscopy, or techniques involving fluorescently-labeled analogues of the compound have not been applied to visualize its distribution within cells or to identify its binding to specific molecular targets in a spatial context.

Therefore, there is no experimental data available to delineate the intracellular compartments where this compound may accumulate or to provide visual evidence of its engagement with its putative biological targets. The development and application of such imaging tools would be a novel area of investigation for this compound.

Table 2: Application of Advanced Imaging Techniques for this compound

Imaging Technique Application to this compound
Confocal Microscopy Not reported
Super-Resolution Microscopy Not reported
Förster Resonance Energy Transfer (FRET) Not reported
Photo-Affinity Labeling Not reported

Future Research Directions and Translational Perspectives for N Cyclohexyl 3 Morpholin 4 Ylsulfonylbenzamide

Emerging Research Areas for Benzamide (B126) Sulfonamide Derivatives in Chemical Biology

Benzamide and sulfonamide derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The combination of these two functional groups in a single molecule, as seen in N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide, opens up several exciting avenues for chemical biology research.

Emerging research is increasingly focused on the development of highly selective inhibitors for specific biological targets. For benzamide sulfonamide derivatives, this includes targeting enzymes such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer. Another promising area is the development of novel antibacterial agents that can overcome existing resistance mechanisms. The unique structural features of this compound, with its cyclohexyl and morpholine (B109124) groups, may confer specific binding properties that could be exploited for selective targeting of pathogenic proteins.

Furthermore, the field of chemical biology is moving towards the development of chemical probes to study complex biological processes. A molecule like this compound could potentially be modified to create such probes, for example, by incorporating a reporter tag or a photoreactive group. These probes would be invaluable tools for identifying the cellular targets and elucidating the mechanism of action of this class of compounds.

A summary of potential research areas for benzamide sulfonamide derivatives is presented in the table below.

Research AreaPotential ApplicationKey Biological Targets
Anticancer AgentsDevelopment of selective tumor therapiesCarbonic Anhydrases, Kinases, Histone Deacetylases
Antimicrobial AgentsCombating antibiotic-resistant bacteriaDihydropteroate Synthase, Other essential bacterial enzymes
Anti-inflammatory DrugsTreatment of chronic inflammatory diseasesCyclooxygenase (COX) enzymes, Cytokines
Neurological DisordersDevelopment of therapies for neurodegenerative diseasesMonoamine Oxidase, Other CNS targets
Chemical ProbesElucidation of biological pathways and drug mechanismsNovel or uncharacterized proteins

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology research. For a novel compound such as this compound, these computational tools offer a powerful approach to accelerate its investigation and development.

One of the primary applications of AI in this context is the prediction of the compound's biological activities and physicochemical properties. By training ML models on large datasets of known benzamide and sulfonamide derivatives, it is possible to generate predictions for the potential targets, efficacy, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound. This in silico screening can help prioritize experimental studies and reduce the time and cost associated with laboratory work.

Furthermore, generative AI models can be employed to design and optimize new derivatives of this compound with improved properties. These models can explore a vast chemical space to propose novel structures that are more likely to exhibit the desired biological activity and a favorable safety profile. This data-driven approach to molecular design can significantly enhance the efficiency of lead optimization.

The table below outlines key applications of AI and ML in the research of this compound.

AI/ML ApplicationDescriptionPotential Impact
Activity Prediction Using ML models to predict biological targets and efficacy.Prioritization of experimental testing and hypothesis generation.
ADMET Prediction Predicting absorption, distribution, metabolism, excretion, and toxicity.Early identification of potential liabilities and improved compound design.
De Novo Design Generative models to design novel derivatives with enhanced properties.Accelerated lead optimization and exploration of novel chemical space.
QSAR Modeling Quantitative Structure-Activity Relationship studies to understand key structural features for activity.Rational design of more potent and selective analogs.
Image Analysis Automated analysis of high-content screening images to assess cellular phenotypes.High-throughput evaluation of compound effects in biological systems.

Novel Methodological Developments Applicable to the Study of this compound

The comprehensive study of a novel chemical entity like this compound necessitates the application of cutting-edge methodological developments in chemical biology and analytical chemistry.

Recent advances in mass spectrometry, for instance, provide powerful tools for the characterization and quantification of small molecules in complex biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to study the metabolism of this compound and identify its metabolites. High-resolution mass spectrometry can aid in the precise structural elucidation of the compound and its derivatives.

In the realm of target identification, chemoproteomics has emerged as a powerful strategy. This involves the use of chemical probes derived from the parent molecule to enrich and identify its protein binding partners from cell lysates. The development of a probe based on the this compound scaffold would be a critical step in understanding its mechanism of action at a molecular level.

Furthermore, advances in structural biology, such as cryo-electron microscopy (cryo-EM), are enabling the determination of high-resolution structures of protein-ligand complexes that were previously intractable. If a protein target of this compound is identified, cryo-EM could provide detailed insights into the binding interactions, guiding further structure-based drug design efforts.

Challenges and Opportunities in the Academic Investigation of this compound

The academic investigation of novel chemical entities like this compound presents a unique set of challenges and opportunities. A primary challenge is the limited resources available in academic settings compared to the pharmaceutical industry. Drug discovery and development is a costly and time-consuming process, and securing funding for early-stage projects can be difficult.

Another challenge lies in the multidisciplinary expertise required for a comprehensive investigation, spanning synthetic chemistry, biochemistry, pharmacology, and computational biology. Building and coordinating such a team within an academic environment can be demanding. Furthermore, issues related to intellectual property and the translation of academic discoveries into clinical applications can be complex to navigate.

Despite these challenges, academic research offers significant opportunities. Academic labs are often at the forefront of basic scientific discovery and can explore novel biological targets and mechanisms that may be considered too high-risk for industry. The flexibility of academic research allows for the pursuit of curiosity-driven questions and the development of innovative technologies. Collaborations between academic institutions and pharmaceutical companies are becoming increasingly common, providing a pathway to translate promising academic discoveries into new therapies.

Ethical Considerations in Chemical Biology Research Involving Novel Chemical Entities

The synthesis and biological evaluation of novel chemical entities such as this compound are bound by important ethical considerations. Researchers have a responsibility to conduct their work with integrity, ensuring the accuracy and reproducibility of their data. This includes transparent reporting of both positive and negative results to provide a balanced and unbiased scientific record.

When investigating the biological effects of a new compound, the welfare of any animal subjects used in research is paramount. Studies must be designed to minimize harm and adhere to strict ethical guidelines and regulations.

Furthermore, there is an ethical imperative to consider the potential societal impact of the research. This includes being mindful of the potential for dual-use applications of new chemical knowledge and taking steps to mitigate any foreseeable risks. Open communication and engagement with the public are also important for building trust and ensuring that the benefits of chemical biology research are realized responsibly. Adherence to established codes of conduct, such as those from the American Chemical Society, is crucial for maintaining the integrity of the scientific enterprise.

Q & A

Q. What are the established synthetic methodologies for N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

  • Sulfonylation : Introduce the morpholine sulfonyl group via reaction of a benzamide precursor with morpholine sulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, 0–5°C).
  • Cyclohexylamine Coupling : Use coupling agents like EDCI or HOBt in DMF to attach the cyclohexylamine moiety to the sulfonylated intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm, cyclohexyl CH2_2 signals at δ 1.2–1.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.18).
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize side products?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may require strict moisture control.
  • Temperature Control : Low temperatures (0–5°C) during sulfonylation reduce side reactions (e.g., over-sulfonation).
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to balance reactivity and byproduct formation.
  • Reaction Monitoring : TLC or HPLC tracks intermediates, allowing timely termination to prevent degradation .

Q. How should researchers address discrepancies between spectroscopic data and computational modeling results?

  • Validate Computational Models : Cross-check DFT-optimized structures with experimental X-ray data (e.g., using SHELXL for refinement). Adjust force fields to account for solvent effects or conformational flexibility.
  • Re-examine Experimental Data : Ensure NMR assignments align with coupling constants and DEPT-135 profiles. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) provides clarity .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase or kinase inhibition) with IC50_{50} determination.
  • Cellular Uptake Studies : Radiolabel the compound or employ LC-MS/MS to quantify intracellular concentrations.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclohexyl vs. aryl groups) and correlate changes with activity trends .

Q. How can researchers integrate computational descriptors (e.g., InChI, SMILES) into drug discovery pipelines?

  • Molecular Docking : Use SMILES strings to generate 3D conformers for docking into target protein active sites (e.g., using AutoDock Vina).
  • ADMET Prediction : Leverage InChI keys to query databases for solubility, permeability, and toxicity profiles.
  • QSAR Modeling : Train models on morpholine sulfonyl derivatives to predict bioactivity or metabolic stability .

Methodological Notes

  • Avoiding Common Pitfalls : Contradictions in melting points or spectral data may arise from polymorphic forms. Always characterize batches via DSC and PXRD .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously to ensure reproducibility across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.